Ethyl 2-(2-bromophenoxy)propanoate
CAS No.: 832737-55-0
Cat. No.: VC8297893
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832737-55-0 |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | ethyl 2-(2-bromophenoxy)propanoate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
| Standard InChI Key | SXTNXTUVKGTSCK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC=CC=C1Br |
| Canonical SMILES | CCOC(=O)C(C)OC1=CC=CC=C1Br |
Introduction
Ethyl 2-(2-bromophenoxy)propanoate is an organic compound widely studied for its applications in synthetic organic chemistry and pharmaceutical research. It belongs to the class of halogenated esters, characterized by the presence of a bromophenoxy group attached to a propanoate moiety. This compound exhibits unique chemical reactivity due to the bromine atom and ester functional groups, making it valuable for various chemical transformations.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| Functional Groups | Bromophenoxy, Ester |
Structural Features
-
The compound consists of a bromine atom attached to an aromatic ring, which enhances its electrophilic properties.
-
The ester group makes it susceptible to hydrolysis and nucleophilic substitution reactions.
Synthesis
Ethyl 2-(2-bromophenoxy)propanoate is typically synthesized via esterification:
-
Starting Materials:
-
2-(2-bromophenoxy)propanoic acid
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
-
-
Reaction Conditions:
-
Refluxing the reactants in the presence of the acid catalyst drives the reaction to completion.
-
-
Industrial Scale Production:
-
Continuous flow processes are employed to enhance yield and efficiency.
-
Automated reactors are used to optimize parameters like temperature and pressure.
-
Analytical Characterization
To confirm the structure and purity of ethyl 2-(2-bromophenoxy)propanoate, spectroscopic techniques are employed:
-
Nuclear Magnetic Resonance (NMR): Used to identify hydrogen and carbon environments.
-
Infrared Spectroscopy (IR): Detects functional groups such as ester carbonyl (C=O) and aromatic C-H bonds.
-
Mass Spectrometry (MS): Confirms molecular weight.
Key Reactions
-
Nucleophilic Substitution:
-
The bromine atom acts as a leaving group, enabling substitution reactions.
-
-
Ester Hydrolysis:
-
Under acidic or basic conditions, the ester group is hydrolyzed to form the corresponding carboxylic acid.
-
Organic Synthesis
Ethyl 2-(2-bromophenoxy)propanoate serves as an intermediate in synthesizing more complex molecules due to its electrophilic nature.
Pharmaceutical Research
-
The compound's structural framework is explored for potential antimicrobial activity.
-
Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting pharmacological relevance.
Safety and Handling
While specific safety data for ethyl 2-(2-bromophenoxy)propanoate is limited, general precautions for halogenated esters include:
-
Use in well-ventilated areas or fume hoods.
-
Avoid direct contact with skin or eyes; wear appropriate personal protective equipment (PPE).
-
Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume